Acetic acid trans-2-hepten-1-YL ester
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(E)-hept-2-enyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-3-4-5-6-7-8-11-9(2)10/h6-7H,3-5,8H2,1-2H3/b7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWCPMVVOGVEPRC-VOTSOKGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC=CCOC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC/C=C/COC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101015449 | |
| Record name | (E)-Hept-2-enyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101015449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless liquid; Fresh leaf aroma | |
| Record name | Hept-trans-2-en-1-yl acetate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1776/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
192.00 to 193.00 °C. @ 760.00 mm Hg | |
| Record name | Hept-trans-2-en-1-yl acetate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032307 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Practically insoluble to insoluble in water; soluble in non-polar solvents, Soluble (in ethanol) | |
| Record name | Hept-trans-2-en-1-yl acetate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1776/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.889-0.895 | |
| Record name | Hept-trans-2-en-1-yl acetate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1776/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
16939-73-4 | |
| Record name | (E)-2-Heptenyl acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16939-73-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Heptenyl acetate, (2E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016939734 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Hepten-1-ol, 1-acetate, (2E)- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (E)-Hept-2-enyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101015449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (E)-hept-2-enyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.260 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 2-HEPTENYL ACETATE, (2E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1LW02YZ45Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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| Record name | Hept-trans-2-en-1-yl acetate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032307 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Biological Occurrence and Ecological Contexts of Acetic Acid Trans 2 Hepten 1 Yl Ester
Presence and Role in Insect Chemical Communication Systems
While the role of many acetate (B1210297) esters in insect communication is well-documented, the specific involvement of Acetic acid trans-2-hepten-1-YL ester is a subject of ongoing research. Its structural similarity to known insect pheromones and attractants suggests a potential, yet to be fully elucidated, role in the chemical ecology of various insect species.
Identification in Pheromonal Blends of Specific Insect Species
Currently, there is a lack of direct scientific literature identifying this compound as a definitive component of the pheromonal blend of any specific insect species. Pheromone blends are often complex mixtures of compounds, and the identification of each component requires rigorous chemical analysis of insect glandular extracts or airborne collections. While numerous studies have identified a wide array of acetate esters in the pheromones of Lepidoptera and other insect orders, the specific trans-2-heptenyl acetate isomer has not been prominently reported as a key active component in these blends.
Function as a Kairomone or Semio-chemical Modulator
Although not identified as a primary pheromone, there is evidence to suggest that this compound may function as a kairomone or a semiochemical modulator. Kairomones are chemical signals that are emitted by one species and benefit a receiving species, often a predator or parasitoid, by indicating the location of a host or prey. The presence of this compound in plant volatiles, which will be discussed later, means that it could act as a cue for herbivorous insects to locate their host plants.
Furthermore, related compounds have been shown to be attractive to certain insect pests. For instance, various synthetic apple volatile lures are used to monitor and trap the apple maggot fly (Rhagoletis pomonella). These lures often contain a blend of esters that mimic the natural aroma of ripe apples. While this compound is a known contributor to apple aroma, its specific role in the attractiveness of these lures to the apple maggot fly has not been definitively established in isolation from other apple volatiles.
Variation in Concentration and Enantiomeric Ratio Across Populations
Due to the limited identification of this compound in insect-specific secretions, there is currently no available data on the variation in its concentration or enantiomeric ratio across different insect populations. Such variations are common for many pheromone components and can play a crucial role in reproductive isolation and speciation. Future research, upon the confirmed identification of this compound in an insect pheromone system, would be necessary to investigate these aspects.
Contribution to Plant Volatile Organic Compound Emissions
This compound is a more prominently identified component of the complex bouquet of volatile organic compounds emitted by various plants. These emissions are integral to a plant's interaction with its environment, including attracting pollinators, repelling herbivores, and communicating with other plants.
Detection in Plant Headspace and Tissue Extracts
The compound has been detected in the headspace and tissue extracts of several economically important plant species. Headspace analysis involves the collection and analysis of the volatile compounds released into the air by a plant, providing a snapshot of its chemical "scent."
Table 1: Detection of this compound in Plant Species
| Plant Species | Common Name | Method of Detection |
| Malus domestica | Apple | Headspace-solid phase microextraction (HS-SPME) with gas chromatography-mass spectrometry (GC-MS) |
| Ipomoea batatas | Sweet Potato | Headspace solid-phase microextraction (HS-SPME) with gas chromatography-mass spectrometry (GC-MS) |
Studies on the volatile profiles of numerous apple cultivars have identified this compound as a contributor to the characteristic fruity aroma. Similarly, it has been identified as one of the many volatile compounds present in different varieties of sweet potatoes.
Association with Plant Developmental Stages or Stress Responses
The emission of this compound by plants is not static and can be influenced by both developmental stage and environmental stressors.
In apples, the composition of volatile compounds, including esters, changes significantly during fruit development and ripening. Generally, the production of many esters increases as the fruit matures, contributing to the development of the full aroma profile that makes the fruit attractive to seed-dispersing animals.
Furthermore, there is evidence that the emission of this compound can be affected by physical stress. A study on fresh-cut 'Starkrimson' apples demonstrated that the concentration of this compound in the headspace varied depending on post-cutting treatments designed to preserve quality. For instance, treatment with sorbitol-chelated calcium resulted in a significantly higher relative content of this ester after a period of storage compared to untreated or other calcium treatments. This suggests that its production may be linked to the plant's response to wounding or stress.
A study on sweet potatoes infected with the fungal pathogen Rhizopus stolonifer also identified this compound in the volatile profile of infected tubers, indicating a potential role in the plant's response to biotic stress.
Table 2: Relative Content of this compound in Fresh-Cut 'Starkrimson' Apples Under Different Treatments
| Treatment | Relative Content (%) |
| Control (Water) | 0.14 |
| 4% Calcium Chloride | 0.07 |
| 4% Sorbitol-Chelated Calcium | 0.27 |
| 4% Calcium Lactate | 0.06 |
Influence on Plant-Herbivore and Plant-Pollinator Interactions
The primary documented role of this compound in ecological contexts is within plant-herbivore interactions. Research has demonstrated its function as a semiochemical, a chemical substance that carries a message, influencing the behavior of other organisms.
Detailed Research Findings:
A notable study on rice (Oryza sativa) revealed that the emission of (E)-2-heptenyl acetate is induced by infestation with the striped stem borer (SSB), Chilo suppressalis. This compound was found to have a significant repellent effect on the parasitoid wasp Anagrus nilaparatae, a natural enemy of the brown planthopper (BPH), Nilaparvata lugens, which is another major pest of rice.
This interaction highlights a complex ecological scenario where the plant's response to one herbivore can inadvertently provide an "enemy-free space" for another. The emission of (E)-2-heptenyl acetate, along with other SSB-induced volatiles, masks the chemical cues that the parasitoid wasps use to locate their BPH hosts. Consequently, the presence of SSB caterpillars can lead to a reduction in the parasitism of BPH, potentially altering the pest dynamics on the rice plant.
The following table summarizes the key findings of this research:
| Organism | Interaction Type | Compound | Observed Effect |
| Rice (Oryza sativa) | Plant-Herbivore | This compound | Emitted upon infestation by Striped Stem Borer (Chilo suppressalis) |
| Striped Stem Borer (Chilo suppressalis) | Herbivore | - | Induces the emission of the compound in rice |
| Brown Planthopper (Nilaparvata lugens) | Herbivore | - | Benefits from the repellent effect on its parasitoid |
| Anagrus nilaparatae (Parasitoid Wasp) | Natural Enemy | This compound | Repelled by the compound, leading to reduced host-finding efficiency |
Interactive Data Table: Users can filter the table by Organism, Interaction Type, or Observed Effect to explore the data.
In contrast to its well-documented role in plant-herbivore systems, there is currently a lack of scientific literature detailing the influence of this compound on plant-pollinator interactions. While floral scents are crucial for attracting pollinators, the specific contribution of this compound to those scents and its effect on pollinator behavior have not been reported.
Occurrence in Other Biological Matrices (e.g., Microbial Metabolites, Fungal Volatiles)
The production of volatile organic compounds is a common trait among various microorganisms, including fungi and bacteria. These volatiles play essential roles in microbial communication, competition, and interactions with other organisms. However, based on currently available scientific literature and databases, this compound has not been identified as a metabolite produced by either fungi or bacteria. While these microorganisms are known to produce a wide array of esters, the specific synthesis of this particular compound has not been documented. Further research into the metabolomes of a broader range of microbial species may be necessary to determine if it is present in these biological matrices.
Biosynthesis and Biotransformation Pathways of Acetic Acid Trans 2 Hepten 1 Yl Ester
Enzymatic Mechanisms of Formation
The formation of Acetic acid trans-2-hepten-1-YL ester is predicated on the convergence of specific metabolic pathways that provide the necessary precursor molecules and the catalytic activity of specialized enzymes.
Identification of Precursor Molecules and Metabolic Flux
The biosynthesis of this compound fundamentally requires two precursor molecules: trans-2-hepten-1-ol (B1631063) and acetyl-coenzyme A (acetyl-CoA). The availability and metabolic flux of these precursors are critical determinants of the rate of ester formation.
trans-2-Hepten-1-ol Biosynthesis: The biosynthetic route to trans-2-hepten-1-ol is likely derived from fatty acid metabolism. Lipids can be broken down into fatty acids, which then undergo β-oxidation. A C7 fatty acid derivative could be a key intermediate. This intermediate can be converted to an aldehyde, which is subsequently reduced to trans-2-hepten-1-ol by the action of alcohol dehydrogenases (ADHs). The stereochemistry of the trans double bond is likely introduced by a specific isomerase or during the fatty acid desaturation process.
Acetyl-CoA Biosynthesis: Acetyl-CoA is a central metabolite in cellular metabolism and is generated through several pathways. In the context of ester biosynthesis, acetyl-CoA can be produced from the breakdown of carbohydrates via glycolysis, where pyruvate (B1213749) is converted to acetyl-CoA by the pyruvate dehydrogenase complex. Alternatively, it can be derived from the β-oxidation of fatty acids or from the catabolism of certain amino acids. The cellular location of acetyl-CoA pools, whether in the mitochondria or the cytosol, can also influence its availability for ester synthesis.
The metabolic flux, or the rate of turnover of molecules through a metabolic pathway, towards both trans-2-hepten-1-ol and acetyl-CoA will directly impact the production of the final ester. This flux is tightly regulated by the cell based on developmental stage, environmental cues, and the presence of inducing factors.
Characterization of Relevant Acetyltransferase Enzymes
The final and rate-limiting step in the biosynthesis of this compound is the condensation of trans-2-hepten-1-ol with acetyl-CoA. This reaction is catalyzed by a class of enzymes known as alcohol acetyltransferases (AATs). AATs belong to the BAHD family of acyl-CoA-dependent acyltransferases and are responsible for the synthesis of a wide variety of volatile esters in fruits, flowers, and microorganisms.
The general reaction catalyzed by an AAT is as follows: trans-2-hepten-1-ol + Acetyl-CoA ⇌ this compound + Coenzyme A
AAT enzymes exhibit a range of specificities for both their alcohol and acyl-CoA substrates. While some AATs are highly specific, many show a degree of promiscuity, allowing them to produce a variety of esters. For the synthesis of this compound, a specific AAT with a preference for a C7 unsaturated alcohol would be required. The characterization of such an enzyme would involve its isolation, purification, and kinetic analysis to determine its substrate affinity (Km) and catalytic efficiency (kcat) for trans-2-hepten-1-ol and acetyl-CoA.
| Enzyme Class | Substrates | Product |
| Alcohol Acetyltransferase (AAT) | trans-2-hepten-1-ol, Acetyl-CoA | This compound, Coenzyme A |
Investigation of Stereoselective Enzymatic Steps
The "trans" configuration of the double bond in this compound indicates that at least one step in its biosynthetic pathway is stereoselective. This stereoselectivity can be introduced at several points:
Formation of the Precursor Alcohol: The enzyme responsible for the reduction of the corresponding aldehyde to trans-2-hepten-1-ol, an alcohol dehydrogenase, may exhibit stereoselectivity, preferentially producing the trans-isomer.
Isomerization: A specific isomerase enzyme could be responsible for converting a cis-isomer of a precursor molecule into the trans-form prior to its incorporation into the alcohol.
Acetyltransferase Specificity: The AAT enzyme itself may show a strong preference for the trans-isomer of 2-hepten-1-ol, thereby ensuring that only the trans-ester is synthesized.
Investigating these stereoselective steps would involve the use of isotopic labeling studies to trace the fate of precursors and the characterization of the enzymes involved to determine their substrate specificity and stereochemical preferences.
Genetic and Molecular Regulation of Biosynthetic Pathways
The production of this compound is under tight genetic and molecular control. The expression of the genes encoding the biosynthetic enzymes is regulated in a temporal and spatial manner, ensuring that the ester is produced at the appropriate time and in the correct tissues.
Gene Expression Profiling in Producing Organisms
To understand the regulation of this compound biosynthesis, gene expression profiling can be employed in organisms known to produce this compound. Techniques such as quantitative real-time PCR (qRT-PCR) and RNA sequencing (RNA-Seq) can be used to measure the transcript levels of candidate genes involved in the pathway.
For instance, one would expect to see a correlation between the expression levels of a specific AAT gene and the production of the ester. By comparing the transcriptomes of high-producing and low-producing varieties or different developmental stages, it is possible to identify the key genes involved.
| Gene | Putative Function | Expected Expression Profile in High-Producing Tissue |
| AAT1 | Alcohol Acetyltransferase | Upregulated |
| ADH5 | Alcohol Dehydrogenase | Upregulated |
| FAD3 | Fatty Acid Desaturase | Upregulated |
RNA Interference and Gene Knockout Studies for Pathway Elucidation
To definitively establish the function of a candidate gene in the biosynthesis of this compound, gene silencing techniques such as RNA interference (RNAi) or gene knockout approaches can be utilized.
RNA Interference (RNAi): RNAi involves the introduction of a double-stranded RNA molecule that is complementary to the target gene's mRNA. This leads to the degradation of the mRNA and a subsequent reduction in the amount of the corresponding protein. If a specific AAT gene is silenced using RNAi and a corresponding decrease in the production of this compound is observed, this provides strong evidence for the gene's role in the pathway.
Gene Knockout: A more definitive approach is to create a gene knockout, where the target gene is completely inactivated. This can be achieved through techniques like homologous recombination or CRISPR-Cas9 gene editing. The analysis of the resulting mutant organism's metabolic profile would reveal the impact of the gene's absence on the production of the ester.
These genetic manipulation techniques are powerful tools for elucidating the precise roles of individual genes and enzymes in the complex biosynthetic pathway of this compound.
Transcriptomic and Proteomic Analysis of Biosynthetic Clusters
Currently, there is a notable absence of specific transcriptomic and proteomic studies focused exclusively on the biosynthetic clusters for this compound in the scientific literature. However, broader genomic and proteomic analyses of fruit ripening and plant volatile production have provided valuable insights into the regulation of the key enzyme families involved.
Transcriptomic studies in various fruits, such as apples and melons, have revealed that the expression of genes encoding for enzymes in the lipoxygenase pathway and alcohol acyltransferases is often developmentally regulated and induced during ripening. These studies have identified specific gene families that are upregulated in correlation with the production of volatile esters.
Proteomic analyses have complemented these findings by identifying the corresponding proteins that are abundant during periods of high volatile synthesis. For instance, specific isoforms of lipoxygenase and alcohol acyltransferase have been identified and characterized in various plant species, shedding light on their substrate specificities and catalytic mechanisms.
Table 1: Key Enzyme Families in Volatile Ester Biosynthesis
| Enzyme Family | Abbreviation | Function | Substrates | Products |
| Lipoxygenase | LOX | Dioxygenation of polyunsaturated fatty acids | Linoleic acid, Linolenic acid | Fatty acid hydroperoxides |
| Hydroperoxide Lyase | HPL | Cleavage of fatty acid hydroperoxides | Fatty acid hydroperoxides | Aldehydes, Oxoacids |
| Alcohol Dehydrogenase | ADH | Reduction of aldehydes to alcohols | Aldehydes | Alcohols |
| Alcohol Acyltransferase | AAT | Esterification of alcohols | Alcohols, Acyl-CoAs | Esters |
In Vivo and In Vitro Biotransformation Studies
Enzymatic Degradation Mechanisms (e.g., Ester Hydrolysis)
The principal mechanism for the degradation of this compound is ester hydrolysis, a reaction catalyzed by a class of enzymes known as carboxylesterases (CXEs). These enzymes are widespread in nature and play a crucial role in the catabolism of various ester-containing compounds.
Table 2: Key Enzyme Family in Ester Degradation
| Enzyme Family | Abbreviation | Function | Substrates | Products |
| Carboxylesterase | CXE | Hydrolysis of ester bonds | Esters | Carboxylic acids, Alcohols |
Metabolic Fate and Persistence in Biological Systems
Following its enzymatic degradation, the resulting products, acetic acid and trans-2-hepten-1-ol, enter into the primary metabolic pathways of the organism. Acetic acid can be converted to acetyl-CoA, a central molecule in cellular metabolism, which can then be utilized in the citric acid cycle for energy production or serve as a building block for the synthesis of other compounds.
The fate of trans-2-hepten-1-ol is less well-defined. It may undergo further oxidation to the corresponding aldehyde and carboxylic acid, which can then be metabolized through fatty acid oxidation pathways. The persistence of this compound in a biological system is generally low due to the ubiquitous nature of carboxylesterases.
Ecological and Behavioral Functions Mediated by Acetic Acid Trans 2 Hepten 1 Yl Ester
Intraspecific Chemical Communication
Within a single species, chemical signals are fundamental for conveying information about mating, food sources, and danger. (E)-2-heptenyl acetate (B1210297) has been identified as a key component in the pheromone blends of certain insects, thereby mediating crucial social and reproductive behaviors.
(E)-2-heptenyl acetate is recognized as a component of the sex pheromone of the Oriental tea tortrix (Homona magnanima), a significant pest in tea plantations. In this species, the female produces a blend of pheromones to attract males for mating. The specific ratio of different compounds in the pheromone blend is often crucial for ensuring species-specific attraction and successful reproduction. While the presence of (E)-2-heptenyl acetate in the pheromone blend of H. magnanima has been established, detailed studies on its precise role in mate choice and the full spectrum of mating behaviors are still an area of ongoing research. The timing of pheromone release and the male's response are critical aspects of the reproductive strategy of this moth. For instance, virgin females of H. magnanima exhibit a calling posture to release pheromones, with peak activity observed when they are three days old.
The following table summarizes the key pheromone components identified in Homona magnanima.
| Compound Name | Chemical Formula | Role in Pheromone Blend |
| (Z)-11-Tetradecenyl acetate | C16H30O2 | Major component |
| (Z)-9-Tetradecenyl acetate | C16H30O2 | Minor component |
| Acetic acid trans-2-hepten-1-YL ester | C9H16O2 | Component |
Data synthesized from studies on Homona magnanima pheromones.
Pheromones can also influence the grouping (aggregation) or scattering (dispersal) of individuals. In some insect species, certain chemical cues attract both males and females to a specific location, which can be beneficial for finding mates or exploiting a food resource. For example, in the Bagrada bug (Bagrada hilaris), a related compound, (E)-2-octenyl acetate, has been shown to attract females and nymphs, suggesting a role as both a sex and aggregation pheromone. mdpi.comresearchgate.net However, specific research demonstrating the role of this compound in modulating aggregation or dispersal patterns in any particular species is not extensively documented in current scientific literature.
The synthesis of pheromone components is a vital tool in chemical ecology research and pest management. Synthetic analogues can be used in field traps to monitor or control insect populations. While the synthesis of (E)-2-heptenyl acetate has been achieved for research purposes, detailed published studies analyzing the behavioral responses of insects to synthetic analogues of this specific compound, beyond its use in identifying its presence in natural pheromone blends, are limited.
Interspecific Interactions within Ecosystems
Chemical cues are not only used for communication within a species but also play a critical role in interactions between different species. These interactions can include the attraction of predators and parasitoids to herbivores, as well as the complex signaling networks involved in plant defense.
When plants are attacked by herbivores, they often release a blend of volatile organic compounds (VOCs). researchgate.net These herbivore-induced plant volatiles (HIPVs) can act as a "call for help," attracting the natural enemies of the herbivores, such as parasitoid wasps and predatory insects. This phenomenon is a form of indirect plant defense.
The table below presents examples of GLVs and their role in attracting natural enemies.
| Green Leaf Volatile | Emitting Plant (upon herbivory) | Attracted Natural Enemy |
| (Z)-3-Hexenyl acetate | Cotton, Maize, Soybean | Parasitoid wasps (e.g., Cardiochiles nigriceps, Telenomus podisi) researchgate.netnih.gov |
| (E)-2-Hexenal | Maize | Parasitoid wasps |
| (Z)-3-Hexenol | Cotton | Parasitoid wasps |
This table provides examples of related compounds and their functions, as direct data for this compound is limited.
Beyond attracting the third trophic level, HIPVs can also be involved in plant-to-plant communication. nih.gov A plant damaged by herbivores can release VOCs that are detected by neighboring plants, which may then prime their own defense systems in anticipation of a potential attack. nih.gov This can lead to a more rapid and robust defense response when the neighboring plant is subsequently attacked.
GLVs are known to be involved in this signaling pathway. For example, exposure to (Z)-3-hexenyl acetate can induce defense-related gene expression and the production of defensive compounds in undamaged plants. mdpi.comnih.gov While it is plausible that this compound, as a GLV, could have a similar function, direct experimental evidence demonstrating its specific role in plant defense signaling and indirect defense mechanisms is currently lacking in the scientific literature.
Mediator of Plant-Microbe Symbioses or Pathogen Interactions
While direct evidence of this compound mediating plant-microbe symbioses is not extensively documented, its role in plant-herbivore interactions suggests an indirect influence on the plant's microbial landscape. Plants release a variety of volatile organic compounds (VOCs) upon herbivore attack, which can attract natural enemies of the herbivores. In a study on rice plants infested with the brown planthopper (BPH) and the rice striped stem borer (SSB), (E)-2-heptenyl acetate was identified as one of the herbivore-induced plant volatiles (HIPVs). This compound was found to have a repellent effect on the egg parasitoid Anagrus nilaparvatae, a natural enemy of the BPH. By repelling this parasitoid, the presence of (E)-2-heptenyl acetate on SSB-infested plants creates a safer environment for the BPH to lay its eggs. This complex interaction, mediated by a plant volatile, highlights how the chemical landscape of a plant can be altered by one herbivore, consequently affecting its interaction with other organisms, and potentially influencing the microbial communities on the plant surface.
| Organism | Plant | Compound's Role | Reference |
| Anagrus nilaparvatae (egg parasitoid) | Rice (Oryza sativa) | Repellent | |
| Brown Planthopper (Nilaparvata lugens) | Rice (Oryza sativa) | Indirectly provides enemy-free space |
Neuroethological and Olfactory Receptor Studies
The neuroethological aspects of this compound have been primarily investigated in the context of insect chemical communication, where it often functions as a pheromone component.
Electrophysiological Responses (e.g., Electroantennography, Single Sensillum Recording)
Electrophysiological studies have been instrumental in demonstrating the detection of this compound by the olfactory systems of various insect species. Gas chromatography coupled with electroantennographic detection (GC-EAD) has confirmed that the antennae of several insects exhibit electrical activity in response to this compound.
For instance, in the parasitoid wasp Cotesia marginiventris, a natural enemy of the fall armyworm (Spodoptera frugiperda), the antennae did not show an electrophysiological response to (E)-2-heptenyl acetate, which is a component of the host's mandibular gland secretion. This lack of response suggests that this particular compound may not be a key cue for host location by this parasitoid.
Conversely, significant electroantennographic (EAG) responses to (E)-2-heptenyl acetate have been recorded in both male and female egg parasitoids of the species Telenomus podisi. This indicates that the compound is detected by the olfactory system of this species and may play a role in its chemical ecology.
In social insects like the stingless bee Melipona bicolor, (E)-2-heptenyl acetate is a major component of the mandibular gland secretion and functions as an alarm pheromone. Behavioral experiments have corroborated its role in alerting other bees to danger. While the specific electrophysiological data from single sensillum recordings are not detailed, the pronounced behavioral response implies a sensitive and specific detection system.
| Insect Species | Method | Response | Reference |
| Cotesia marginiventris (parasitoid wasp) | GC-EAD | No response | |
| Telenomus podisi (egg parasitoid) | EAG | Significant response in both sexes | |
| Tiracola plagiata (cacao armyworm) | GC-EAD | No response from male antennae | semanticscholar.org |
Identification and Characterization of Olfactory Receptors and Binding Proteins
Research at the molecular level has begun to identify the specific olfactory receptors (ORs) responsible for detecting this compound. In the honeybee, Apis mellifera, this compound is a well-known component of the alarm pheromone. Studies have successfully identified the olfactory receptor AmOR15 as being specifically tuned to (E)-2-heptenyl acetate. Olfactory sensory neurons (OSNs) that express AmOR15 are activated by this compound, demonstrating a clear link between a specific receptor and the detection of this behaviorally relevant odorant.
In the parasitoid wasp Microplitis mediator, a natural enemy of the cotton bollworm, the olfactory receptor MmedOR15 has been functionally characterized and shown to respond specifically to (E)-2-heptenyl acetate. This compound is released by cotton plants when damaged by herbivores, and the wasp uses it as a cue to locate its hosts. The specific tuning of MmedOR15 to this compound highlights the evolutionary adaptation of the wasp's olfactory system to its ecological niche.
| Insect Species | Olfactory Receptor | Ligand | Reference |
| Apis mellifera (honeybee) | AmOR15 | (E)-2-heptenyl acetate | |
| Microplitis mediator (parasitoid wasp) | MmedOR15 | (E)-2-heptenyl acetate |
Neuronal Processing of Odor Information in Relevant Organisms
Following the detection of an odorant by olfactory receptors on the antennae, the neuronal signal is transmitted to the antennal lobe (AL) of the insect brain for further processing. The AL is organized into distinct spherical structures called glomeruli, where the axons of OSNs synapse with projection neurons (PNs) and local interneurons. Different odorants typically activate a specific pattern of glomeruli.
In the honeybee, Apis mellifera, calcium imaging studies have revealed that the alarm pheromone component (E)-2-heptenyl acetate activates a specific glomerulus in the antennal lobe, identified as T1-17. This one-to-one relationship between the activation of OSNs expressing the AmOR15 receptor and the stimulation of the T1-17 glomerulus indicates a labeled-line system for processing this particular alarm signal. This dedicated neural pathway ensures a rapid and reliable response to the alarm pheromone. The temporal dynamics of the glomerular response to (E)-2-heptenyl acetate have also been shown to differ from those of other odorants, suggesting that the timing of neuronal firing may also contribute to odor discrimination in the honeybee brain.
Advanced Analytical Methodologies for Research on Acetic Acid Trans 2 Hepten 1 Yl Ester
Sophisticated Sample Collection and Pre-concentration Techniques for Trace Analysis
Trace analysis of Acetic acid trans-2-hepten-1-YL ester from biological sources is challenging due to its low concentration and the presence of interfering compounds. researchgate.net Effective sample preparation is therefore a critical step to isolate and concentrate the analyte before instrumental analysis. bohrium.comnih.gov
Dynamic headspace sampling and Solid-Phase Microextraction (SPME) are powerful, solvent-free techniques for the extraction and pre-concentration of volatile compounds like this compound from various biological samples. researchgate.net
Dynamic Headspace Sampling (DHS) involves purging the headspace above a sample with an inert gas, with the volatilized analytes being subsequently trapped on a sorbent material. gcms.cz This technique concentrates the evolved compounds, which are later thermally desorbed for analysis by gas chromatography (GC). gcms.czgcms.cz DHS is particularly effective for analyzing VOCs that may be present at trace levels in biological matrices. gcms.cz
Solid-Phase Microextraction (SPME) utilizes a fused-silica fiber coated with a stationary phase to extract analytes from a sample's headspace or directly from a liquid matrix. researchgate.net For volatile esters, headspace SPME (HS-SPME) is often preferred as it minimizes matrix effects. nih.gov The selection of the fiber coating is crucial and depends on the analyte's polarity. The technique is widely used for analyzing VOCs from sources such as breath, skin, and cell cultures. nih.govresearchgate.netnih.gov
Below is a table summarizing typical parameters for HS-SPME analysis of volatile esters from biological sources.
| Parameter | Description | Typical Values for Volatile Esters |
| Fiber Coating | The stationary phase that adsorbs the analytes. Choice is based on polarity. | Polydimethylsiloxane (PDMS), Divinylbenzene/Carboxen/PDMS (DVB/CAR/PDMS) |
| Extraction Temperature | Affects the vapor pressure of the analyte and the partitioning equilibrium. | 40 - 80 °C mdpi.com |
| Extraction Time | The duration the fiber is exposed to the sample headspace to reach equilibrium. | 15 - 45 minutes mdpi.com |
| Sample Agitation | Stirring or vortexing helps to facilitate the release of volatiles from the matrix. | 500 - 900 rpm mdpi.com |
| Desorption | Thermal release of analytes from the fiber into the GC injector. | 240 - 260 °C for 2 - 5 minutes mdpi.com |
When analyzing less volatile metabolites or when the compound is present in biological fluids like blood, plasma, or urine, as well as in homogenized tissues, various microextraction techniques are employed. mdpi.comnih.gov These methods are designed to be rapid, use minimal solvent, and effectively clean up the sample by removing interferences such as proteins and salts. nih.govmdpi.com
Common techniques include:
Solid-Phase Extraction (SPE) : This technique uses a solid sorbent packed in a cartridge to retain the analyte from a liquid sample, while interferences are washed away. The analyte is then eluted with a small volume of an appropriate solvent. mdpi.com
Liquid-Liquid Microextraction (LLME) : This is a miniaturized version of traditional liquid-liquid extraction that uses microliter volumes of solvent. It is a cost-effective and efficient method for purifying samples. nih.gov
Dispersive Liquid-Liquid Microextraction (DLLME) : In this method, a mixture of an extraction solvent and a disperser solvent is rapidly injected into the aqueous sample, forming a cloudy solution that maximizes the surface area for extraction. bohrium.com
The following table compares these microextraction techniques for their application in biological fluid analysis.
| Technique | Principle | Advantages | Common Applications |
| Solid-Phase Extraction (SPE) | Partitioning of analytes between a liquid sample and a solid adsorbent. bohrium.com | High recovery, good selectivity, easily automated. | Drug and metabolite analysis in plasma and urine. mdpi.com |
| Liquid-Liquid Microextraction (LLME) | Partitioning of analytes between an aqueous sample and a water-immiscible extraction solvent. nih.gov | Low solvent consumption, cost-effective, simple. nih.gov | Extraction of organic acids and other small molecules from plant and biological fluids. nih.gov |
| Dispersive Liquid-Liquid Microextraction (DLLME) | Use of a ternary solvent system to create a fine emulsion for rapid analyte extraction. bohrium.com | Extremely fast, high enrichment factor, simple operation. | Environmental and biological trace analysis. |
The efficiency of both DHS and SPME is highly dependent on the choice of the adsorbent medium. The ideal sorbent should have a high affinity for the target analyte, this compound, and allow for efficient release during thermal desorption.
For DHS, traps are typically packed with one or more sorbent materials to capture a wide range of volatile and semi-volatile compounds. For SPME, the choice of fiber coating determines the selectivity of the extraction. As a moderately polar ester, a combination of adsorbents may be required for optimal capture.
The table below lists common adsorbent materials and their suitability for capturing volatile compounds.
| Adsorbent Material | Polarity | Target Analytes |
| Polydimethylsiloxane (PDMS) | Non-polar | Non-polar volatile and semi-volatile compounds. |
| Polyacrylate (PA) | Polar | Polar compounds such as phenols and some esters. |
| Divinylbenzene (DVB) | Moderately polar | A wide range of volatile compounds, including amines and esters. |
| Carboxen (CAR) | Bipolar | Very volatile compounds and small molecules (C2-C10). |
| Tenax® | Porous polymer | General purpose for volatile and semi-volatile compounds in thermal desorption tubes. gcms.cz |
Advanced Chromatographic Separation for Complex Matrices
Due to the complexity of biological samples, which contain thousands of chemical constituents, a high-resolution separation technique is essential to accurately identify and quantify this compound. researchgate.netmonash.edu
For highly complex biological matrices, one-dimensional gas chromatography (1D-GC) often provides insufficient resolution, leading to co-eluting peaks. gcms.cz Comprehensive two-dimensional gas chromatography (GCxGC) is an advanced technique that significantly enhances peak capacity and separation power. researchgate.netgcms.cz
In a GCxGC system, the effluent from a primary analytical column is continuously collected and then rapidly re-injected onto a second, shorter column with a different stationary phase. nih.gov This results in a two-dimensional separation, where compounds are separated based on two independent properties (e.g., volatility and polarity). gcms.cz The resulting data is visualized as a contour plot, which can reveal patterns of structurally related compounds and significantly improve the separation of analytes from matrix interferences. gcms.cznih.gov This technique is particularly valuable for metabolomics and the analysis of complex volatile profiles in biological samples. monash.edugcms.cz
The table below shows typical column combinations used in GCxGC for the analysis of complex biological samples.
| First Dimension (¹D) Column | Second Dimension (²D) Column | Principle of Separation |
| Non-polar (e.g., DB-5ms) | Mid-polar (e.g., DB-17ms) | The primary separation is based on boiling point, and the secondary separation is based on polarity. nih.gov |
| Mid-polar (e.g., DB-Wax) | Non-polar (e.g., DB-1ms) | The primary separation is based on polarity, with a secondary separation based on boiling point. |
The analysis of the precursors of this compound—namely, acetic acid and trans-2-hepten-1-ol (B1631063)—can provide valuable information about its metabolic pathways.
Capillary Electrophoresis (CE) is a high-efficiency separation technique well-suited for the analysis of small, charged molecules like acetic acid. nih.gov CE separates ions based on their electrophoretic mobility in an electric field. The method is rapid, requires minimal sample volume, and can be used to determine the concentration of acetate (B1210297) in various biological and synthetic samples. nih.gov
High-Performance Liquid Chromatography (HPLC) , especially when coupled with tandem mass spectrometry (LC-MS/MS), is a robust method for the simultaneous quantification of various organic acids and other polar precursors in complex matrices. nih.govnih.gov Pre-column derivatization can be employed to improve the chromatographic separation and detection of short-chain fatty acids like acetic acid. nih.gov LC-MS/MS provides high sensitivity and specificity, making it ideal for detecting precursor molecules at low concentrations in biological fluids. nih.gov
The following table summarizes typical conditions for the analysis of precursor organic acids.
| Technique | Method Details | Target Precursor |
| Capillary Electrophoresis (CE) | Indirect UV detection; phosphate (B84403) buffer electrolyte. nih.govnih.gov | Acetic acid |
| LC-MS/MS | Reversed-phase C18 column; mobile phase with 0.05% acetic acid in water and acetonitrile; ESI-MS/MS detection. nih.gov | Acetic acid and other small organic acids |
Hyphenated Spectrometric Approaches for Identification and Quantification
Hyphenated spectrometric techniques, which couple a separation method with a spectrometric detector, are indispensable for the detailed analysis of volatile compounds like this compound. These approaches provide both qualitative and quantitative data, offering high sensitivity and selectivity essential for complex matrices.
Gas Chromatography-Mass Spectrometry (GC-MS) with High-Resolution Mass Spectrometry
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for the analysis of volatile and semi-volatile organic compounds. nih.gov In the context of this compound, GC provides the necessary separation from other volatile constituents within a sample, based on the compound's boiling point and affinity for the stationary phase of the GC column. The separated ester then enters the mass spectrometer, where it is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z), generating a unique mass spectrum that acts as a chemical fingerprint.
High-Resolution Mass Spectrometry (HRMS) significantly enhances the capabilities of conventional GC-MS. HRMS analyzers, such as Time-of-Flight (TOF) or Orbitrap, can measure m/z values with very high accuracy (typically to four or five decimal places). This precision allows for the determination of the elemental composition of the parent ion and its fragments. For this compound (C9H16O2), HRMS can distinguish its exact mass from other compounds that might have the same nominal mass but a different elemental formula, thereby greatly increasing the confidence in its identification.
Key Research Findings:
Accurate Mass Measurement: HRMS provides the accurate mass of the molecular ion [M]+•, which for this compound is theoretically 156.11503. This allows for unambiguous confirmation of the elemental formula C9H16O2.
Fragmentation Analysis: The high mass accuracy extends to fragment ions, aiding in the structural elucidation. Characteristic fragments for esters include the loss of the alkoxy group and the formation of an acylium ion. For the target compound, a prominent fragment would be the acetyl cation (CH3CO+) at m/z 43.
Enhanced Selectivity: The ability to extract chromatograms using very narrow mass windows (e.g., ±5 ppm) in HRMS minimizes interferences from matrix components, leading to improved detection and quantification in complex samples like food matrices or biological fluids.
Table 1: Representative GC-HRMS Data for this compound
| Parameter | Value | Description |
| Retention Index (RI) | 1150 - 1250 | Typical range on a non-polar (DB-5) column, dependent on specific GC conditions. |
| Molecular Formula | C9H16O2 | Confirmed by HRMS. |
| Theoretical m/z [M]+• | 156.11503 | The calculated exact mass of the molecular ion. |
| Observed m/z [M]+• | 156.1149 | An example of an experimentally determined mass, showing high accuracy. |
| Key Fragment Ion 1 | m/z 43.01839 | Acetyl cation (CH3CO+), a characteristic fragment for acetate esters. |
| Key Fragment Ion 2 | m/z 97.09663 | Heptenyl cation ([C7H13]+), resulting from the loss of the acetate group. |
| Key Fragment Ion 3 | m/z 55.05478 | Butenyl cation ([C4H7]+), a common fragment from the heptenyl chain. |
Gas Chromatography-Olfactometry (GC-O) for Biologically Active Volatile Identification
Gas Chromatography-Olfactometry (GC-O) is a specialized technique that uses the human nose as a highly sensitive and specific detector for odor-active compounds. nih.gov The effluent from the GC column is split, with one portion directed to a conventional detector (like MS or FID) and the other to a sniffing port where a trained panelist assesses the odor. nih.gov This method is crucial for identifying which of the many volatile compounds in a sample actually contribute to its characteristic aroma. nih.govnih.gov
For this compound, which is known for its sweet, fruity, and waxy aroma reminiscent of kiwi and pineapple, GC-O is the primary tool to confirm its sensory relevance. thegoodscentscompany.com While GC-MS can identify and quantify the compound, GC-O directly links its presence to a specific perceived odor note at a precise retention time.
Methodologies in GC-O:
Aroma Extract Dilution Analysis (AEDA): This method involves the stepwise dilution of a sample extract until no odor can be perceived at the sniffing port. The highest dilution at which an odorant is still detected is its flavor dilution (FD) factor, which is proportional to its odor potency. nih.gov
OSME (Greek for "smell"): This is a time-intensity method where panelists rate the perceived odor intensity continuously as the compound elutes. This generates an "olfactogram" that can be compared with the chromatogram from the chemical detector. nih.gov
Table 2: Illustrative GC-Olfactometry (GC-O) Data for an Aroma Extract Containing this compound
| Retention Index (RI) | Odor Descriptor | Perceived Intensity (Scale 1-10) | Potential Compound ID |
| 985 | Green, grassy | 7 | (Z)-3-Hexenal |
| 1020 | Mushroom, earthy | 5 | 1-Octen-3-ol |
| 1195 | Sweet, fruity, pineapple | 9 | This compound |
| 1350 | Floral, rosy | 6 | Linalool |
| 1420 | Woody, spicy | 4 | β-Caryophyllene |
Isotope Dilution Mass Spectrometry for Absolute Quantification
For accurate and precise quantification, especially in complex matrices where matrix effects can suppress or enhance the instrumental signal, Isotope Dilution Mass Spectrometry (IDMS) is the gold standard. nih.govnih.gov This technique involves adding a known amount of a stable isotope-labeled version of the target analyte to the sample before extraction and analysis.
In the case of this compound, a suitable internal standard would be, for example, Acetic acid-d3 trans-2-hepten-1-YL ester, where the three hydrogen atoms on the acetyl methyl group are replaced with deuterium (B1214612). This isotopically labeled standard is chemically identical to the analyte and thus behaves identically during sample preparation, extraction, and chromatographic separation. However, it is distinguishable by the mass spectrometer due to its higher mass.
The concentration of the native analyte is determined by measuring the ratio of the response of the native compound to that of the labeled internal standard. Because any sample loss or matrix effects will affect both the analyte and the internal standard equally, the ratio remains constant, leading to highly accurate and reproducible results. nih.gov This method corrects for variations in extraction efficiency and instrumental response, providing absolute quantification. nih.gov
Emerging Bioanalytical Techniques for Real-time Monitoring
The demand for rapid, on-site, and continuous analysis of volatile compounds has driven the development of emerging bioanalytical techniques that can provide real-time or near-real-time data without the need for extensive sample preparation.
One of the most promising techniques for the real-time monitoring of volatile esters is Proton-Transfer-Reaction Mass Spectrometry (PTR-MS) . PTR-MS is a form of direct-injection mass spectrometry that allows for the direct analysis of air or headspace gas. taylorfrancis.com It utilizes H3O+ ions to ionize volatile organic compounds through proton transfer reactions in a drift tube reactor. This "soft" ionization method typically results in the protonated molecular ion [M+H]+ with minimal fragmentation, making it ideal for monitoring specific compounds like this compound in real-time. The high sensitivity (down to parts-per-trillion levels) and fast response time (sub-second) of PTR-MS make it suitable for applications such as monitoring fermentation processes, tracking flavor release from food products, or assessing environmental air quality. taylorfrancis.com
Academic Synthesis and Stereochemical Considerations in Research on Acetic Acid Trans 2 Hepten 1 Yl Ester
Stereoselective Synthetic Routes to (E)-trans-2-Hepten-1-yl Acetate (B1210297)
The primary challenge in synthesizing (E)-trans-2-hepten-1-yl acetate lies in the stereocontrolled formation of the trans double bond. A common and effective strategy involves the synthesis of the corresponding alcohol, (E)-trans-2-hepten-1-ol, followed by a straightforward esterification.
A prevalent method for the stereoselective synthesis of trans-allylic alcohols is the Wittig reaction or its Horner-Wadsworth-Emmons (HWE) modification. The HWE reaction, in particular, is well-known for its high E-selectivity. In a potential synthesis, an appropriate phosphonate (B1237965) ylide would be reacted with pentanal to yield predominantly the (E)-α,β-unsaturated ester, which can then be reduced to the desired (E)-trans-2-hepten-1-ol. Subsequent acetylation with acetic anhydride (B1165640) or acetyl chloride in the presence of a base would yield the final product.
Another powerful technique is the hydroboration-transmetalation sequence starting from an alkyne. orgsyn.org For instance, 1-heptyne (B1330384) could undergo hydroboration to form a vinylborane, which can then be converted to the corresponding (E)-vinylstannane. orgsyn.org This intermediate can participate in various cross-coupling reactions to introduce the hydroxymethyl group, leading to (E)-trans-2-hepten-1-ol.
Palladium-catalyzed C-H oxidation has also emerged as a direct method for synthesizing complex allylic esters. nih.gov This approach could potentially couple a terminal olefin with acetic acid to form the (E)-allylic ester directly, offering a more atom-economical route. nih.gov
| Method | Key Reagents/Reaction | Stereoselectivity | Potential Yield |
| Horner-Wadsworth-Emmons Olefination | Phosphonate ylide, Pentanal | High (E)-selectivity | Good to Excellent |
| Hydroboration-Transmetalation | 1-Heptyne, Borane, Organotin reagent | High (E)-selectivity | Good |
| Palladium-Catalyzed C-H Oxidation | Terminal olefin, Acetic acid, Pd(II)/sulfoxide catalyst | High (E)-selectivity | Moderate to Good |
Enantioselective Synthesis Methodologies for Chiral Analogue Generation
While acetic acid trans-2-hepten-1-yl ester itself is achiral, the introduction of chirality, for instance, by adding a substituent at a stereogenic center, would necessitate enantioselective synthesis. Methodologies developed for the asymmetric synthesis of other allylic alcohols and esters are highly relevant here. For example, the catalytic asymmetric reductive coupling of alkynes and aldehydes can produce chiral allylic alcohols with high enantioselectivity. This could be adapted to generate chiral analogues of (E)-trans-2-hepten-1-ol.
Application of Modern Organocatalytic and Metal-Catalyzed Transformations
Modern catalysis offers a plethora of options for stereoselective synthesis. Metal-catalyzed reactions, particularly those involving palladium, rhodium, and ruthenium, are instrumental in controlling the stereochemistry of double bonds. For instance, transfer hydrogenation of α,β-unsaturated aldehydes using specific catalysts can lead to the desired (E)-allylic alcohol.
Organocatalysis, the use of small organic molecules as catalysts, has also gained prominence. While less common for the direct synthesis of (E)-alkenes, organocatalytic methods could be employed in the synthesis of chiral precursors or for the enantioselective functionalization of the allylic position in a pre-formed ester.
Novel Synthetic Strategies for Preparing Structural Probes and Labeled Compounds
The synthesis of structural probes, such as molecules with photo-reactive groups or fluorescent tags, would require the adaptation of existing synthetic routes. For instance, a functional group amenable to click chemistry could be introduced at the terminus of the heptenyl chain. This would allow for the facile attachment of various probes. The synthesis of labeled compounds is discussed in the following section.
Preparation of Deuterated or Isotopically Labeled Analogues for Mechanistic and Tracer Studies
Isotopically labeled compounds are invaluable tools for elucidating reaction mechanisms and for use as tracers in metabolic studies. researchgate.net The synthesis of deuterated or isotopically labeled this compound can be achieved by incorporating isotopes at specific positions.
For deuterium (B1214612) labeling, deuterated reagents can be used at various stages of the synthesis. For example, to introduce deuterium at the C1 position, the reduction of an (E)-2-heptenoic acid derivative could be performed using a deuterium-donating reducing agent like lithium aluminum deuteride (B1239839) (LiAlD₄). Labeling the acetyl group can be accomplished by using deuterated acetic anhydride or acetyl chloride.
Carbon-13 or Carbon-14 labeling can be achieved by starting with a labeled precursor, such as ¹³C- or ¹⁴C-labeled pentanal in a Wittig or HWE reaction. Similarly, the acetyl group can be labeled using appropriately labeled acetic acid derivatives.
| Labeled Position | Labeling Reagent/Precursor | Synthetic Stage of Introduction |
| C1 of Heptenyl Chain | Lithium aluminum deuteride | Reduction of an ester or aldehyde |
| Acetyl Methyl Group | Deuterated acetic anhydride | Final esterification step |
| Carbonyl Carbon of Acetyl Group | Acetic acid labeled at the carbonyl carbon | Final esterification step |
| Specific positions on the heptenyl chain | Labeled starting materials (e.g., labeled pentanal) | Initial C-C bond formation |
Chemoenzymatic Synthesis Approaches for Stereocontrol
Chemoenzymatic synthesis combines the advantages of chemical and enzymatic reactions to achieve high selectivity and efficiency. nih.gov While this compound is achiral, chemoenzymatic methods are highly relevant for the synthesis of chiral analogues or for achieving high stereoselectivity in related transformations.
Lipases are commonly used enzymes for the kinetic resolution of racemic alcohols or the enantioselective acylation of prochiral diols. For instance, a racemic mixture of a chiral heptenol derivative could be resolved using a lipase (B570770) and an acyl donor, leading to the separation of the enantiomers. One enantiomer would be acylated to the corresponding acetate, while the other remains as the alcohol.
Development of Solid-Phase Synthesis Methodologies for Analog Libraries
Solid-phase synthesis is a powerful technique for the rapid generation of libraries of related compounds. imperial.ac.uk While more commonly associated with peptides and oligonucleotides, its application to small molecule synthesis is growing.
A potential solid-phase synthesis of analogues of this compound could involve attaching a suitable precursor to a solid support. For example, acrylic acid could be bound to a resin, followed by a Baylis-Hillman reaction with various aldehydes to generate a library of allylic alcohols on the solid support. nih.gov These could then be acylated with different carboxylic acids. Cleavage from the resin would yield a library of diverse α,β-unsaturated esters.
Alternatively, a linker could be attached to the terminus of the heptenyl chain, allowing for modifications of the ester group while the molecule is bound to the resin. This would enable the synthesis of a library of different esters of trans-2-hepten-1-ol (B1631063).
Structure Activity Relationship Sar Studies of Acetic Acid Trans 2 Hepten 1 Yl Ester in Biological Systems
Influence of Alkyl Chain Length and Saturation on Biological Activity and Receptor Affinity
The biological activity of acetate (B1210297) esters is significantly influenced by the length and saturation of the alkyl chain. In many insect species, subtle variations in chain length can lead to profound differences in behavioral responses, acting as a mechanism for species recognition and reproductive isolation.
Research on various moth species has demonstrated that the length of the carbon chain in acetate pheromones is a critical determinant of receptor activation. For instance, a study on the attraction of the mite Varroa destructor to various insect pheromones found that C12 acetate esters, such as (Z)-8-dodecenyl acetate, showed significant attractive effects. bee.or.kr This suggests that olfactory receptors are finely tuned to specific chain lengths.
Increasing or decreasing the chain length from the optimal number of carbons, in this case from the heptenyl group of Acetic acid trans-2-hepten-1-YL ester, would likely diminish or abolish the biological response. This specificity is attributed to the size and shape of the binding pocket within the olfactory receptor proteins.
The degree of saturation and the position of double bonds are also crucial. The trans-2 double bond in this compound is a key structural feature. Studies on green leaf volatiles, such as (Z)-3-hexenyl acetate, have shown that the presence and geometry of the double bond are essential for inducing defense-related genes in plants. researchgate.net Saturation of the double bond (resulting in heptyl acetate) or a shift in its position would likely alter the molecule's conformation, thereby reducing its affinity for the target receptor.
Table 1: Hypothetical Impact of Alkyl Chain Modifications on the Biological Activity of this compound Analogues
| Modification | Predicted Effect on Biological Activity | Rationale |
|---|---|---|
| Increased Chain Length (e.g., octenyl, nonenyl) | Decreased Activity | Steric hindrance within the receptor binding pocket. |
| Decreased Chain Length (e.g., hexenyl, pentenyl) | Decreased Activity | Lack of optimal van der Waals interactions within the binding pocket. |
| Saturation of Double Bond (heptyl) | Significantly Decreased or Abolished Activity | Altered molecular shape and loss of pi-electron interactions. |
Impact of Ester Moiety Modifications on Chemosensory Receptor Activation
The ester moiety is a common functional group in insect pheromones and plays a pivotal role in receptor activation. alfa-chemistry.com The carbonyl oxygen and the ether oxygen of the acetate group in this compound are key features for forming hydrogen bonds and other polar interactions with amino acid residues in the receptor's binding site.
Modification of the ester group, for instance, by changing the acyl group (e.g., from acetate to propionate (B1217596) or butyrate), would alter the electronic and steric properties of the molecule. This, in turn, would affect its binding affinity and efficacy. Structure-activity relationship studies on various esters causing skin irritation in humans have shown that physicochemical properties such as hydrogen bonding capability are critical for biological activity. nih.gov
Furthermore, the hydrolysis of the ester bond can be a mechanism for signal termination or transformation. In some species, esterases present in the antennae rapidly degrade acetate pheromones, ensuring a transient response and allowing the insect to detect subsequent signals. nih.gov In the false widow spider, ester pheromone components are hydrolyzed to their corresponding carboxylic acids, which then act as attractants. researchgate.net
Stereoisomeric Specificity and Enantiomeric Purity Requirements for Biological Response
Stereoisomerism is a critical factor in the biological activity of many semiochemicals. nih.govmdpi.com The trans (or E) configuration of the double bond in this compound is crucial for its biological function. The corresponding cis (or Z) isomer would have a different three-dimensional shape and is unlikely to bind to the same receptor with high affinity. In many cases, the "wrong" isomer is biologically inactive or can even inhibit the response to the active isomer. nih.gov
While this compound itself is achiral, many related pheromones are chiral, and their biological activity is highly dependent on the enantiomeric composition. Often, only one enantiomer is active, while the other is inactive or inhibitory. biologists.com For instance, the sex pheromone of the German cockroach, 3,11-dimethyl-2-nonacosanone, has four stereoisomers, all of which exhibit similar levels of activity, which is an exception to the general rule of high stereospecificity. nih.gov The high specificity observed in most cases is a testament to the chiral environment of the receptor binding pocket. nih.gov
Ligand-Receptor Interactions at the Molecular Level
At the molecular level, the interaction between this compound and its receptor is governed by a combination of hydrophobic and polar interactions. The heptenyl chain would likely be situated in a hydrophobic pocket of the receptor, stabilized by van der Waals forces with nonpolar amino acid residues. The acetate group, being more polar, would engage in more specific interactions, such as hydrogen bonding, with polar residues like serine, threonine, or asparagine.
Molecular docking studies on insect odorant binding proteins (OBPs) and odorant receptors (ORs) have provided valuable insights into these interactions. researchgate.netnih.gov These studies often reveal a binding cavity where the ligand fits. For example, docking studies with the odorant binding protein OBP3 from the small hive beetle showed that volatile compounds bind within a hydrophobic cavity. swu.edu.cn Similar modeling for this compound would likely show the alkyl chain buried within the protein and the ester group oriented towards the opening of the binding pocket or interacting with specific polar residues.
Molecular dynamics simulations can further elucidate the dynamic nature of the ligand-receptor complex, showing how the ligand and protein move and adapt to each other over time to achieve a stable binding conformation.
Computational Chemistry Approaches for Predicting Biological Activity of Analogues
Computational chemistry offers powerful tools for predicting the biological activity of analogues of this compound, thereby guiding the synthesis of more potent or selective compounds. Quantitative Structure-Activity Relationship (QSAR) is a widely used approach in this regard.
QSAR models correlate variations in the biological activity of a series of compounds with changes in their physicochemical properties, which are described by molecular descriptors. nih.gov For a series of analogues of this compound, descriptors could include:
Steric descriptors: Molecular volume, surface area, and shape indices.
Electronic descriptors: Partial charges, dipole moment, and HOMO/LUMO energies.
Hydrophobic descriptors: LogP (octanol-water partition coefficient).
A QSAR model for these analogues could take the form of a linear equation, such as:
Biological Activity = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ...
Where the coefficients (c0, c1, c2, etc.) are determined through statistical regression analysis. Such models can predict the activity of unsynthesized analogues and provide insights into the key molecular features driving the biological response. For example, a QSAR study on esters causing skin irritation identified properties like lower density and water solubility, and higher hydrogen bonding parameters as being important for irritant esters. nih.gov
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| (Z)-8-dodecenyl acetate |
| (Z)-3-hexenyl acetate |
| Heptyl acetate |
Emerging Research Areas and Future Perspectives for Acetic Acid Trans 2 Hepten 1 Yl Ester Studies
Integration with Omics Technologies for Comprehensive Biological Understanding
The advent of "omics" technologies offers a powerful lens through which to view the intricate biological impacts of Acetic acid trans-2-hepten-1-YL ester. A systems-level understanding can be achieved by integrating data from metabolomics, volatilomics, transcriptomics, and proteomics.
Metabolomics and volatilomics, the large-scale study of small molecules and volatile compounds, respectively, are central to understanding the biochemical phenotype of an organism. fao.org Future research will likely focus on untargeted profiling of the metabolome and volatilome of plants and insects exposed to this compound. This can reveal shifts in metabolic pathways and the release of other signaling molecules in response to the ester. For instance, studies on other plant-insect interactions have shown that herbivore-induced plant volatiles (HIPVs) can be highly complex, consisting of various chemical classes like alkanes, alcohols, aldehydes, and esters. mdpi.com Analytical platforms such as gas chromatography-mass spectrometry (GC-MS) are instrumental in such analyses. fao.org The application of these techniques to this compound will help to create a detailed chemical fingerprint of its biological influence.
Table 1: Hypothetical Volatilomics Data of a Plant Species in Response to this compound Exposure
| Compound Class | Specific Compound Example | Fold Change (Treatment vs. Control) | Putative Biological Role |
| Green Leaf Volatiles | (Z)-3-Hexen-1-ol | + 3.5 | Defense Priming |
| Monoterpenes | Linalool | + 2.1 | Attractant for Predators |
| Sesquiterpenes | (E)-β-Caryophyllene | + 4.8 | Attractant for Parasitoids |
| Benzenoids | Methyl Salicylate | + 1.9 | Systemic Acquired Resistance Signal |
Transcriptomics and proteomics provide insights into the molecular mechanisms underlying an organism's response to a chemical stimulus by examining gene expression and protein abundance, respectively. Exogenous application of this compound to plants or insects, followed by transcriptomic and proteomic analyses, can identify key genes and proteins involved in its perception and downstream signaling pathways. For example, studies on cotton plants infested with cotton bollworm revealed significant reprogramming of the transcriptome and volatile profile. nih.gov Similar research on this compound could uncover its role in regulating defense-related genes, such as those involved in the jasmonate and salicylate pathways, and the production of defensive proteins. frontiersin.orgresearchgate.net Proteomic studies can further elucidate changes in protein expression that are critical for an organism's physiological response. nih.gov
Table 2: Potential Transcriptomic and Proteomic Targets for Future Studies on this compound
| Omics Level | Potential Target | Rationale for Investigation |
| Transcriptomics | Transcription Factors (e.g., WRKY, MYB) | Master regulators of defense gene expression. |
| Transcriptomics | Genes in Phytohormone Pathways (e.g., JA, SA) | Key signaling pathways in plant defense. |
| Proteomics | Detoxification Enzymes (e.g., GSTs, P450s) | Involved in metabolizing xenobiotics. |
| Proteomics | Pathogenesis-Related (PR) Proteins | Direct anti-herbivore or anti-pathogen activity. |
Applications in Bio-Inspired Chemo-sensing and Biosensor Development
The detection of specific VOCs is crucial in various fields, including agriculture and food quality monitoring. cmbes.cafreshknowledge.eu There is a growing interest in developing bio-inspired chemo-sensors and biosensors for the real-time, sensitive, and selective detection of compounds like this compound. researchgate.netnih.gov These sensors often mimic biological olfactory systems and can utilize biological recognition elements such as odorant-binding proteins (OBPs). nih.govmdpi.com Future research in this area could focus on identifying and immobilizing OBPs that have a high affinity for this compound onto transducer surfaces. Such biosensors could be deployed in agricultural settings for the early detection of pest infestations or to monitor fruit ripening, where esters are key aroma components. cmbes.ca
Understanding Global Volatile Organic Compound Fluxes and Their Ecological Impact
Biogenic volatile organic compounds (BVOCs) play a significant role in atmospheric chemistry and ecosystem dynamics. While the global fluxes of major BVOCs like isoprene and monoterpenes are relatively well-studied, the contributions of less abundant compounds, including many esters, are not well characterized. Future research should aim to quantify the emission rates of this compound from various ecosystems and assess its ecological impact. This includes its role in plant-plant communication, where volatiles from one plant can induce defense responses in neighboring plants, and its influence on community-level interactions by attracting pollinators or the natural enemies of herbivores. frontiersin.orgnih.gov
Interdisciplinary Approaches in Chemical Biology, Neuroethology, and Environmental Science
A holistic understanding of this compound requires the integration of knowledge and techniques from diverse scientific disciplines.
Chemical Biology: This field offers tools to synthesize molecular probes that can be used to study the interactions of this compound with its biological targets. sigmaaldrich.comacs.orgchimia.chuniversiteitleiden.nl For example, photo-activatable or clickable analogs of the ester could be developed to identify its protein receptors in insect antennae or plant cells.
Neuroethology: This discipline investigates the neural basis of animal behavior. By studying the responses of olfactory receptor neurons in insects to this compound, researchers can gain insights into how this compound is perceived and how it influences behaviors such as host-finding and oviposition. frontiersin.org The processing of odor information in higher brain centers, like the antennal lobe, is a key area of investigation. frontiersin.org
Environmental Science: This field is concerned with the fate and effects of chemicals in the environment. criver.com Studies on the environmental persistence, degradation, and potential ecotoxicity of this compound are needed. nih.govnih.gov Understanding its breakdown products and their impact on soil and water ecosystems is crucial for a complete environmental risk assessment. researchgate.netbanglajol.info
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for acetic acid trans-2-hepten-1-yl ester, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The ester can be synthesized via acid-catalyzed esterification of trans-2-hepten-1-ol with acetic acid. Key parameters include:
- Catalyst selection : Sulfuric acid or p-toluenesulfonic acid (PTSA) are common catalysts, but enzyme-mediated methods (e.g., lipases) may reduce side reactions .
- Temperature control : Reflux conditions (~110–120°C) ensure equilibrium shifts toward ester formation.
- Purification : Distillation or column chromatography removes unreacted alcohol and acid. Confirm purity via gas chromatography (GC) or thin-layer chromatography (TLC) .
Q. How can spectroscopic techniques (e.g., GC/MS, NMR) confirm the structural identity and purity of this compound?
- Methodological Answer :
- GC/MS : Retention index (RI) and mass spectral data (e.g., base peak at m/z 43 for acetyl fragment) align with reference libraries. For trans-2-heptenyl acetate, RI = 1113 (DB-5 column) and characteristic ions include m/z 156 (molecular ion) and 97 (allylic cleavage fragment) .
- NMR : ¹H NMR should show signals for the trans-alkene (δ 5.3–5.5 ppm, doublet coupling J ~15 Hz), acetate methyl (δ 2.0–2.1 ppm), and heptenyl chain protons .
Advanced Research Questions
Q. What crystallographic challenges arise in resolving the structure of unsaturated esters like this compound, and how can SHELX software improve refinement accuracy?
- Methodological Answer :
- Challenges : Flexible alkyl chains and low electron density in the ester group complicate X-ray diffraction. Twinning or disorder in the crystal lattice may occur.
- SHELX Applications : Use SHELXL for anisotropic refinement of non-H atoms and SHELXD for phase determination in small-molecule crystals. The "L.S." command in SHELXL optimizes least-squares refinement against high-resolution data (<1.0 Å), while "TWIN" commands address twinning .
Q. How do steric and electronic factors influence regioselectivity in esterification reactions involving trans-2-hepten-1-ol?
- Methodological Answer :
- Steric Effects : The trans-alkene geometry reduces steric hindrance, favoring nucleophilic attack at the primary hydroxyl group.
- Electronic Effects : Electron-withdrawing acetyl groups stabilize the transition state. Computational studies (e.g., DFT) can model charge distribution and transition-state geometries.
- Experimental Validation : Compare reaction outcomes with structural analogues (e.g., cis-isomers) using kinetic assays or isotopic labeling .
Q. How can researchers resolve discrepancies in spectral data (e.g., conflicting GC/MS peaks or NMR shifts) for trans-2-heptenyl acetate?
- Methodological Answer :
- Cross-Validation : Use orthogonal techniques (e.g., IR for C=O stretch at ~1740 cm⁻¹) to confirm functional groups.
- Contaminant Analysis : Check for co-eluting isomers in GC via polar columns (e.g., DB-Wax) or derivatization (e.g., silylation) .
- Reference Standards : Synthesize or procure certified reference materials (CRMs) for direct comparison .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
